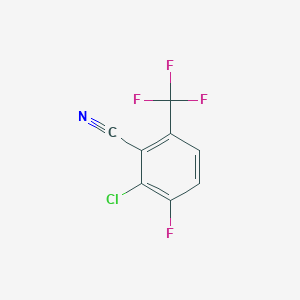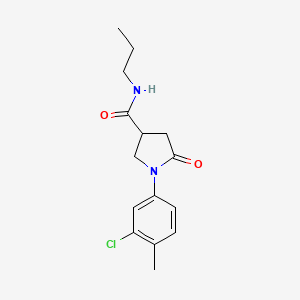
1-(3-chloro-4-methylphenyl)-5-oxo-N-propylpyrrolidine-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(3-chloro-4-methylphenyl)-5-oxo-N-propylpyrrolidine-3-carboxamide is a synthetic organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a pyrrolidine ring, a carboxamide group, and a chlorinated aromatic ring. The presence of these functional groups contributes to its chemical reactivity and potential biological activity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-chloro-4-methylphenyl)-5-oxo-N-propylpyrrolidine-3-carboxamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving a suitable amine and a carbonyl compound.
Introduction of the Chlorinated Aromatic Ring: The chlorinated aromatic ring can be introduced through a nucleophilic substitution reaction using a chlorinated benzene derivative.
Formation of the Carboxamide Group: The carboxamide group can be formed through an amidation reaction involving an amine and a carboxylic acid derivative.
Industrial Production Methods
Industrial production of this compound may involve optimization of the reaction conditions to achieve high yields and purity. This can include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.
Análisis De Reacciones Químicas
Types of Reactions
1-(3-chloro-4-methylphenyl)-5-oxo-N-propylpyrrolidine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the carbonyl groups to alcohols.
Substitution: The chlorinated aromatic ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as amines and thiols can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield oxo derivatives, while reduction can produce alcohols.
Aplicaciones Científicas De Investigación
1-(3-chloro-4-methylphenyl)-5-oxo-N-propylpyrrolidine-3-carboxamide has several scientific research applications, including:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may have potential as a biochemical probe to study specific biological pathways.
Medicine: It could be investigated for its potential therapeutic effects, such as anti-inflammatory or antimicrobial properties.
Industry: The compound may be used in the development of new materials or as an intermediate in chemical manufacturing.
Mecanismo De Acción
The mechanism of action of 1-(3-chloro-4-methylphenyl)-5-oxo-N-propylpyrrolidine-3-carboxamide involves its interaction with specific molecular targets. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it could inhibit the activity of certain enzymes involved in metabolic pathways, leading to changes in cellular processes.
Comparación Con Compuestos Similares
Similar Compounds
1-(3-chloro-4-methylphenyl)-3-methyl-2-pyrrolidinone: This compound has a similar structure but differs in the substitution pattern on the pyrrolidine ring.
N-(3-chloro-2-methylphenyl)-4-(4-fluorophenyl)-1,3-thiazol-2-amine: This compound contains a thiazole ring instead of a pyrrolidine ring.
Uniqueness
1-(3-chloro-4-methylphenyl)-5-oxo-N-propylpyrrolidine-3-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activity. The presence of the chlorinated aromatic ring and the carboxamide group makes it a versatile compound for various applications.
Propiedades
Fórmula molecular |
C15H19ClN2O2 |
|---|---|
Peso molecular |
294.77 g/mol |
Nombre IUPAC |
1-(3-chloro-4-methylphenyl)-5-oxo-N-propylpyrrolidine-3-carboxamide |
InChI |
InChI=1S/C15H19ClN2O2/c1-3-6-17-15(20)11-7-14(19)18(9-11)12-5-4-10(2)13(16)8-12/h4-5,8,11H,3,6-7,9H2,1-2H3,(H,17,20) |
Clave InChI |
WTKPUSMKXURMBS-UHFFFAOYSA-N |
SMILES canónico |
CCCNC(=O)C1CC(=O)N(C1)C2=CC(=C(C=C2)C)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![(E)-1-[2,6-dibromo-4-(octadecyloxy)phenyl]-2-(4-nitrophenyl)diazene](/img/structure/B14145511.png)
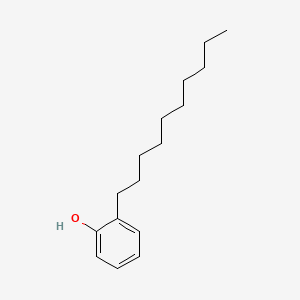
![4-Amino-3-[2-[4-[[2-(sulfooxy)ethyl]sulfonyl]phenyl]diazenyl]-1-naphthalenesulfonic acid](/img/structure/B14145518.png)
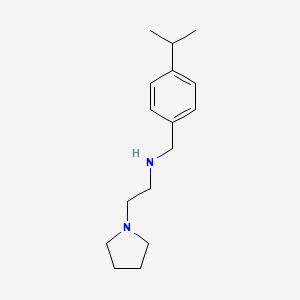
![4,4,5,5-tetramethyl-2-[(Z)-2-methylpent-3-en-2-yl]-1,3,2-dioxaborolane](/img/structure/B14145542.png)
![2,2'-Dithiobis(8-fluoro-5-methoxy[1,2,4]triazolo[1,5-c]pyrimidine)](/img/structure/B14145555.png)
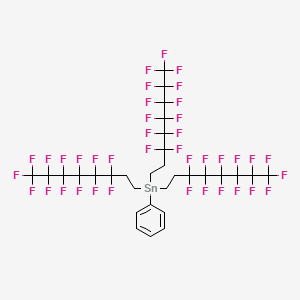
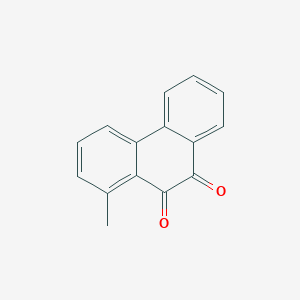
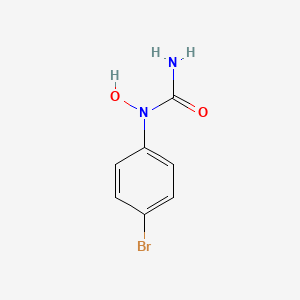
![N-(1-ethyl-8-methylpyrazolo[3,4-b]quinolin-3-yl)oxolane-2-carboxamide](/img/structure/B14145581.png)

